molecular formula C13H19N3O2S B1365876 Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 211245-62-4

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1365876
CAS No.: 211245-62-4
M. Wt: 281.38 g/mol
InChI Key: MYJQMHHJSZBXNK-UHFFFAOYSA-N
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Patent
US08268840B2

Procedure details

Cyclopentylamine (12.7 mL, 129.3 mmol) was added to solution of 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (10 g, 43.10 mmol) in DCM (250 mL) at RT and the resulting mixture was stirred for 3 days. The reaction mixture was washed 3 times with water; the aqueous extracts were combined and extracted twice with DCM. The combined organic extracts were dried over Na2SO4, filtered, and evaporated under reduced pressure to give 12.8 g of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester as a crude oil without further purifications.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([C:12]1[C:13](Cl)=[N:14][C:15]([S:18][CH3:19])=[N:16][CH:17]=1)=[O:11])[CH3:8]>C(Cl)Cl>[CH2:7]([O:9][C:10]([C:12]1[C:17]([NH:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:16][C:15]([S:18][CH3:19])=[N:14][CH:13]=1)=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed 3 times with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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